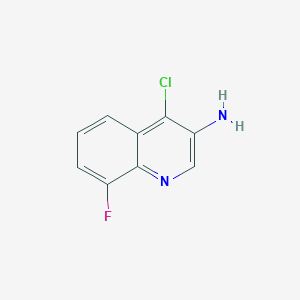

4-Chloro-8-fluoroquinolin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

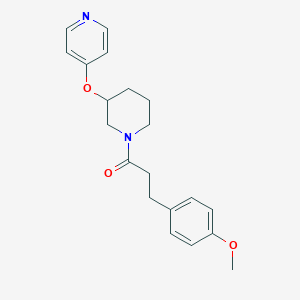

4-Chloro-8-fluoroquinolin-3-amine is a chemical compound with the molecular formula C9H6ClFN2 . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

The synthesis of quinoline derivatives like this compound involves various methods. For instance, one method can be improved by using the dimethylamino analogue of an intermediate, which can be derived from the reaction of ethyl 3-dimethyl aminoacrylate with the corresponding fluorine-containing benzoyl chlorides followed by the displacement of the dimethylamino group with a suitable amine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The presence of chlorine and fluorine atoms at specific positions on the quinoline core is a key feature of this compound .Applications De Recherche Scientifique

Synthesis and Cytotoxicity Evaluation

Research has demonstrated that derivatives of 4-aminoquinoline, synthesized from 4-chloro-7-substituted-quinolines, exhibit significant cytotoxic effects against human breast tumor cell lines. This suggests that 4-aminoquinoline and its derivatives, including those related to 4-Chloro-8-fluoroquinolin-3-amine, could serve as prototype molecules for the development of new classes of anticancer agents. The synthesized compounds were particularly effective against MDA-MB 468 and MCF-7 cells, highlighting their potential in cancer therapy (Haiwen Zhang et al., 2007).

Antibacterial Properties

New 8-nitrofluoroquinolone models synthesized for their antibacterial properties involved the large-scale preparation of a synthon followed by the introduction of substituted primary amine appendages, leading to compounds with significant activity against gram-positive and/or gram-negative strains. This research underscores the antibacterial potential of fluoroquinolone derivatives, indicating that modifications to the quinoline core, such as in this compound, can enhance antibacterial efficacy (Y. Al-Hiari et al., 2007).

Antimycotic Agents

The design and synthesis of 2-chloroquinoline derivatives as non-azole antimycotic agents have been explored, with several compounds showing potential antifungal activity against strains like Aspergillus niger and Aspergillus flavus. This research suggests the utility of quinoline derivatives, including those related to this compound, in developing treatments for fungal infections (Suresh Kumar et al., 2011).

Palladium-Phosphinous Acid Catalysts in Chemical Reactions

Studies on the use of highly active palladium-phosphinous acid catalysts for the Stille, Heck, amination, and thiation reactions of chloroquinolines, including derivatives of this compound, have shown that these catalysts can facilitate the synthesis of diverse quinoline compounds. This opens up avenues for the efficient synthesis of complex molecules for pharmaceutical applications (C. Wolf et al., 2003).

Molecular Docking for Anticancer Properties

The synthesis and evaluation of indole-aminoquinazoline hybrids for anticancer properties through molecular docking have identified compounds with significant activity against various cancer cell lines. This suggests that structural modifications, akin to those in this compound, can lead to the discovery of new anticancer agents (M. Mphahlele et al., 2018).

Orientations Futures

The future directions for research on 4-Chloro-8-fluoroquinolin-3-amine and similar compounds could involve the development of new synthetic methods, the exploration of their biological activities, and the investigation of their potential applications in various fields . Further studies could also focus on improving the understanding of their mechanisms of action and optimizing their physical and chemical properties for specific applications .

Mécanisme D'action

Target of Action

Quinoline compounds, which this molecule is a derivative of, are known to have a wide range of biological targets

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or interacting with dna . The specific interactions of 4-Chloro-8-fluoroquinolin-3-amine with its targets would need to be determined through further study.

Biochemical Pathways

Quinoline compounds are known to affect a variety of biochemical pathways, depending on their specific targets

Result of Action

Quinoline compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of chemical compounds

Propriétés

IUPAC Name |

4-chloro-8-fluoroquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRXLZLSKJPGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)

![1,4-Dioxane;(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2988401.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone](/img/structure/B2988404.png)

![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)

![1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine](/img/structure/B2988407.png)

![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2988411.png)

![N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988418.png)